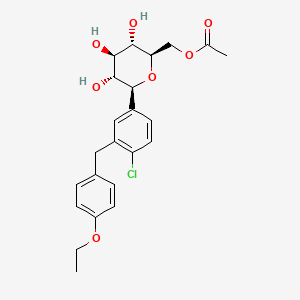
达格列净单乙酰杂质
描述
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of Dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .
Molecular Structure Analysis
The chemical name for Dapagliflozin is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol . The molecular formula for Dapagliflozin is C21H25ClO6 .
Chemical Reactions Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant . A streamlined synthetic approach is devised to access three metabolites of Dapagliflozin .
科学研究应用
毒副作用研究
研究人员已经对达格列净单乙酰杂质对人体的潜在毒副作用进行了研究。 了解这些作用对于评估与达格列净相关的药物的安全性至关重要.
抑制葡萄糖重吸收
达格列净,杂质由此衍生而来,以其在管理2型糖尿病中的作用而闻名,它通过抑制肾单位近端小管的葡萄糖重吸收,从而导致糖尿 . 对达格列净单乙酰等杂质的研究可以提供关于药物功效和安全的见解。
4. 线粒体膜电位和DNA损伤评估 该杂质已被评估其对线粒体膜电位(ΔψM)、细胞内活性氧和DNA损伤(通过彗星试验测量)的影响,这些是细胞毒性试验中的重要参数 .
稳定性研究
作用机制
Target of Action
The primary target of [(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate, also known as Dapagliflozin MonoAcetyl Impurity, is the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .
Mode of Action
Dapagliflozin MonoAcetyl Impurity is an orally active, highly selective SGLT2 inhibitor. By inhibiting SGLT2, it reduces the reabsorption of filtered glucose and thereby promotes urinary glucose excretion. It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule .
Biochemical Pathways
The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a decrease in the reabsorption of glucose from the glomerular filtrate in the renal proximal tubule, causing glycosuria . This results in a reduction in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .
Pharmacokinetics
Orally administered Dapagliflozin MonoAcetyl Impurity is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours. It has an oral bioavailability of 78% and a mean volume of distribution of 118 L. The metabolism of Dapagliflozin MonoAcetyl Impurity occurs predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered Dapagliflozin MonoAcetyl Impurity is approximately 12.9 hours .
Result of Action
The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a reduction in the reabsorption of glucose, promoting urinary glucose excretion. This results in a decrease in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .
Action Environment
Environmental factors such as pH, temperature, light, oxygen, humidity, buffer species, ionic strength, additives, and excipients can play a vital role in the stability of Dapagliflozin MonoAcetyl Impurity . For instance, Dapagliflozin MonoAcetyl Impurity was found to significantly degrade under acidic, alkaline, oxidative, photolytic, and dry-heat degradation conditions .
生化分析
Biochemical Properties
Dapagliflozin MonoAcetyl Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of many drugs. The interaction with CYP3A4 can lead to altered metabolic pathways and potential drug-drug interactions. Additionally, Dapagliflozin MonoAcetyl Impurity may bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
Dapagliflozin MonoAcetyl Impurity has been shown to influence various cellular processes. In cultured human blood cells, it does not exhibit significant cytotoxic or genotoxic potential, indicating a relatively safe profile at the cellular level . It can affect cell signaling pathways and gene expression. For instance, it has been observed to modulate the expression of genes involved in oxidative stress and inflammation, potentially impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, Dapagliflozin MonoAcetyl Impurity exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can inhibit the activity of certain enzymes, such as CYP3A4, leading to changes in the metabolism of other drugs. Additionally, it may interact with nuclear receptors and transcription factors, altering gene expression and cellular responses . These molecular interactions are crucial for understanding the potential impact of this impurity on drug efficacy and safety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dapagliflozin MonoAcetyl Impurity can change over time. Studies have shown that this impurity is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and humidity . Long-term exposure to Dapagliflozin MonoAcetyl Impurity in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and oxidative stress responses .
Dosage Effects in Animal Models
The effects of Dapagliflozin MonoAcetyl Impurity vary with different dosages in animal models. At low doses, it does not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes such as liver toxicity and renal impairment . These findings highlight the importance of monitoring and controlling the levels of this impurity in pharmaceutical formulations to ensure safety.
Metabolic Pathways
Dapagliflozin MonoAcetyl Impurity is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body. Understanding these pathways is essential for predicting the pharmacokinetic behavior of this impurity and its potential impact on drug efficacy .
Transport and Distribution
The transport and distribution of Dapagliflozin MonoAcetyl Impurity within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to bind to albumin, which facilitates its distribution in the bloodstream . Additionally, it can interact with transporters such as P-glycoprotein, affecting its cellular uptake and efflux . These interactions play a crucial role in determining the localization and accumulation of this impurity in different tissues.
Subcellular Localization
Dapagliflozin MonoAcetyl Impurity exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are important for understanding the functional implications of this impurity at the cellular level.
属性
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-16-11-15(6-9-18(16)24)23-22(28)21(27)20(26)19(31-23)12-30-13(2)25/h4-9,11,19-23,26-28H,3,10,12H2,1-2H3/t19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEQNLXFYWBZES-ZQGJOIPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



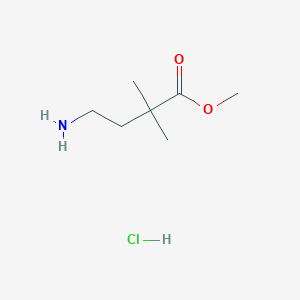
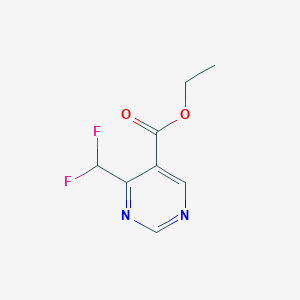


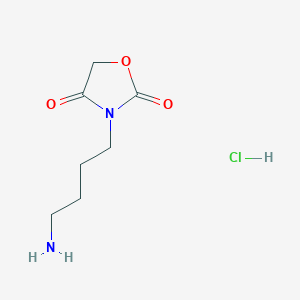
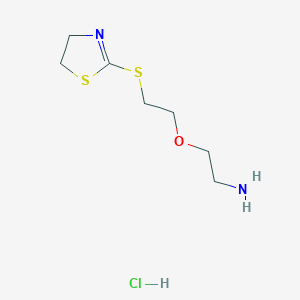

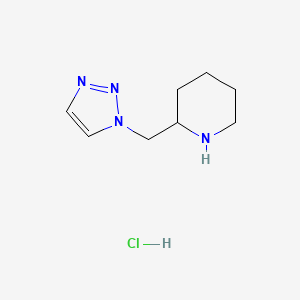
![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
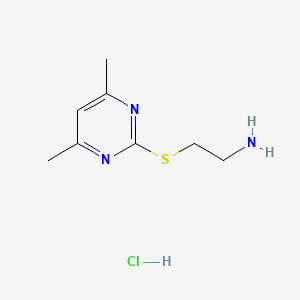

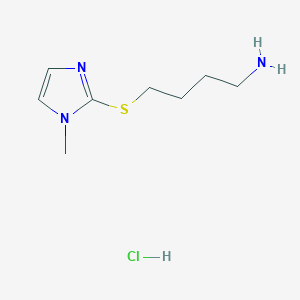

![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)